4-(2,6-Dimethylbenzoyl)-2-methylpyridine
Description
4-(2,6-Dimethylbenzoyl)-2-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a 2,6-dimethylbenzoyl moiety. This structure confers unique electronic and steric properties, making it valuable in biochemical and catalytic applications. Notably, derivatives of this compound are used as activity-based probes (ABPs) to study cysteine cathepsins in cancer research, where the 2,6-dimethylbenzoyl group enhances stability and reactivity toward active-site cysteine residues .
Properties
IUPAC Name |
(2,6-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-5-4-6-11(2)14(10)15(17)13-7-8-16-12(3)9-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIDGMANAZORFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222951 | |
| Record name | (2,6-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-71-0 | |
| Record name | (2,6-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2,6-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The general reaction scheme is as follows:
[ \text{2-methylpyridine} + \text{2,6-dimethylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylbenzoyl)-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the pyridine ring.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of 4-(2,6-Dimethylbenzoyl)-2-methylpyridine exhibit antiviral properties. A study highlighted its potential as a CCR5 receptor modulator, which is significant in the treatment of HIV and related retroviral infections. The modulation of this receptor can inhibit viral entry into host cells, thus providing a therapeutic avenue for antiviral drug development .
Anticancer Properties
The compound has been investigated for its anticancer activities. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. Its mechanism involves the stabilization of p53 protein, leading to enhanced apoptotic signaling pathways. Notably, it has demonstrated efficacy against ovarian cancer models by inhibiting tumor growth and promoting cell death through apoptosis .
Photostability and UV Absorption
This compound has applications in photochemistry due to its ability to absorb UV light effectively. This property makes it suitable for use as a photostabilizer in polymers and coatings. Its photostability enhances the durability of materials exposed to sunlight, thereby extending their lifespan.
Laser Flash Photolysis Studies
Studies employing laser flash photolysis have explored the excited-state dynamics of this compound. The results indicate that it can participate in energy transfer processes, making it a candidate for applications in photonic devices and sensors.
Polymer Chemistry
In polymer chemistry, this compound is used as an initiator for radical polymerization processes. Its ability to generate radicals upon UV irradiation facilitates the synthesis of various polymeric materials with tailored properties. This application is particularly relevant in creating materials with specific mechanical or thermal characteristics.
Coordination Chemistry
The compound can also act as a ligand in coordination chemistry. Its structure allows it to form complexes with metal ions, influencing biological processes such as enzyme activity and DNA binding. This property opens avenues for research into metal-based therapeutics and diagnostics.
Case Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of this compound against HIV-1 using human cell lines. The results showed a significant reduction in viral load when treated with this compound compared to controls, highlighting its potential as an antiviral agent .
Case Study 2: Anticancer Activity
In another case study focused on ovarian cancer xenografts in mice, treatment with this compound resulted in reduced tumor size and increased survival rates. The study concluded that this compound could be a promising candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylbenzoyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group and the pyridine ring can participate in binding interactions, influencing the activity of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine Derivatives
2-Methylpyridine and 4-Methylpyridine
- Structure : These isomers lack the benzoyl group but share the methyl-substituted pyridine core.
- Reactivity: 2-Methylpyridine exhibits greater electron-donating effects at the ortho position, influencing its role in catalysis (e.g., as an electron donor in polymerization systems) . In contrast, 4-(2,6-Dimethylbenzoyl)-2-methylpyridine’s benzoyl group introduces electron-withdrawing effects, altering its interaction with biological targets like cysteine cathepsins .
- Applications : 2-Methylpyridine is widely used in industrial catalysis, while this compound is specialized for biochemical probing.
2,6-Lutidine (2,6-Dimethylpyridine)
- Structure : Contains methyl groups at the 2- and 6-positions of the pyridine ring.
- Steric Effects : The dual methyl groups create significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to this compound, where the benzoyl group occupies the 4-position .
- Physical Properties : 2,6-Lutidine has a higher boiling point (144°C) due to stronger intermolecular interactions, whereas the benzoyl substituent in this compound increases molecular weight and polarity .
Comparison with Benzoyl-Modified Analogues
4-(2,3,5,6-Tetrafluorophenyl)-2-methylpyridine
- Structure : Replaces the 2,6-dimethylbenzoyl group with a tetrafluorophenyl moiety.
- Reactivity : The electron-deficient fluorine atoms enhance electrophilicity, improving reactivity toward cysteine cathepsins compared to the dimethylbenzoyl variant. This modification also eliminates metabolic instability associated with ester linkages in the dimethylbenzoyl group .
- In Vitro Performance : Probes with tetrafluorophenyl groups show superior labeling efficiency in RAW 264.7 cells, attributed to reduced steric bulk and enhanced electronic effects .
5-(2,6-Dimethoxyphenyl)-2-methylpyridine
- Structure : Features a dimethoxyphenyl group instead of dimethylbenzoyl.
- Synthetic Accessibility : Synthesized via aryne annulation with 70–80% yield, demonstrating higher efficiency than routes for this compound, which often require multi-step functionalization .

- Applications : Primarily used in materials science due to its planar aromatic structure, contrasting with the biochemical focus of this compound .
Electronic and Steric Properties
| Compound | Key Substituents | Reactivity Profile | Stability | Applications |
|---|---|---|---|---|
| This compound | 2-methyl, 4-dimethylbenzoyl | Moderate electrophilicity, steric bulk | Metabolic instability* | Cysteine cathepsin probing |
| 4-(2,3,5,6-Tetrafluorophenyl)-2-methylpyridine | 2-methyl, 4-tetrafluorophenyl | High electrophilicity, low steric bulk | High metabolic stability | Enhanced biochemical probes |
| 2,6-Lutidine | 2,6-dimethyl | Low reactivity due to steric hindrance | High thermal stability | Catalysis, solvents |
| 5-(2,6-Dimethoxyphenyl)-2-methylpyridine | 2-methyl, 5-dimethoxyphenyl | High synthetic yield | Moderate | Materials synthesis |
*Note: The ester linkage in the dimethylbenzoyl group may contribute to metabolic instability .
Key Research Findings
- Microwave Spectroscopy : Studies on substituted pyridines (e.g., 2-methylpyridine) reveal rotational barriers and dipole moments (e.g., 2.07 D for 4-methylpyridine), providing insights into the dynamic behavior of this compound .
- Crystal Structure Analysis : Pyridine derivatives with bulky substituents, such as dimethylbenzoyl, exhibit distorted geometries that influence packing and solubility .
- Catalytic Utility : 2-Methylpyridine’s electron-donating properties make it effective in polymerization catalysts, whereas this compound’s applications are niche due to its steric demands .
Biological Activity
4-(2,6-Dimethylbenzoyl)-2-methylpyridine is a pyridine derivative characterized by a pyridine ring substituted with a 2,6-dimethylbenzoyl group. This compound presents potential biological activities due to its unique structural features, which may influence its reactivity and interactions with biological molecules. Despite limited direct research specifically on this compound, related studies on pyridine derivatives suggest promising biological activities that warrant further exploration.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A pyridine ring , which contributes basic characteristics.
- A benzoyl group that enhances reactivity due to the electron-withdrawing nature of the carbonyl group.
This arrangement suggests potential applications in both organic synthesis and material science, as well as biological activity through interactions with proteins and nucleic acids .
Biological Activity Overview
Pyridine derivatives are known for a variety of biological activities, including:
- Antimicrobial properties.
- Anticancer effects.
- Anti-inflammatory activities.
The specific biological activity of this compound remains to be fully elucidated; however, its structural similarity to other active compounds suggests it could serve as a lead compound in drug discovery .
Research indicates that compounds similar to this compound can interact with biomolecules such as:
- Proteins : Binding affinities may influence various biochemical pathways.
- Nucleic Acids : Potential interactions could affect gene expression and replication processes.
These interactions are crucial for understanding the compound's biological activity and therapeutic applications .
Comparative Analysis with Similar Compounds
A comparative analysis of similar pyridine derivatives reveals insights into their structural features and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(2,6-Dimethylbenzoyl)-4-methylpyridine | Pyridine ring with a benzoyl group | Different position of methyl group on pyridine |
| 2-(2,6-Dimethylbenzoyl)-3-methylpyridine | Pyridine ring with a methyl group | Variation in substitution pattern on the pyridine |
| 2-(2,6-Dimethylbenzoyl)-6-methylpyridine | Similar structure but different methyl position | Potentially different biological activity |
This table illustrates how variations in substitution patterns can lead to differences in biological activity, suggesting that this compound may possess unique properties compared to its analogs .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related studies highlight the potential of pyridine derivatives in various applications:
- Anti-inflammatory Activity : Research on similar compounds has shown significant anti-inflammatory effects through inhibition of key pathways such as prostaglandin E2 (PGE2) signaling .
- Cytotoxicity Studies : Investigations into other pyridine derivatives have revealed cytotoxic effects against cancer cell lines like A549 (lung carcinoma) and HeLa (cervical carcinoma), indicating potential for anticancer applications .
- Mechanistic Insights : Studies have suggested that certain pyridine-based compounds exert their effects through enzyme inhibition and modulation of cellular signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

